molecular formula C24H24N2O3 B5178270 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE

3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5178270
M. Wt: 388.5 g/mol
InChI Key: AMMHCCAPYWCRBQ-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 3-methyl group and a 4-(4-propoxybenzamido)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of 4-propoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The 4-propoxybenzoic acid is then converted to 4-propoxybenzamide by reacting it with ammonia or an amine.

    Coupling with 3-methylbenzoic acid: The final step involves coupling the 4-propoxybenzamide with 3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced derivatives, potentially converting amide groups to amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-methyl-N-[4-[(4-propoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-15-29-22-13-7-18(8-14-22)23(27)25-20-9-11-21(12-10-20)26-24(28)19-6-4-5-17(2)16-19/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMHCCAPYWCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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